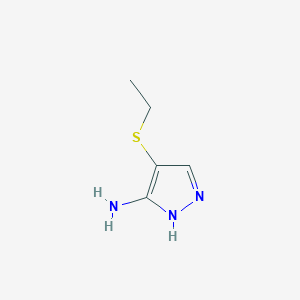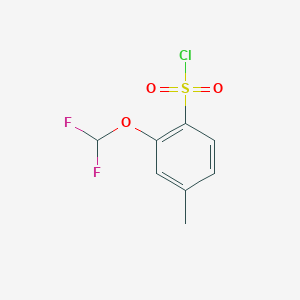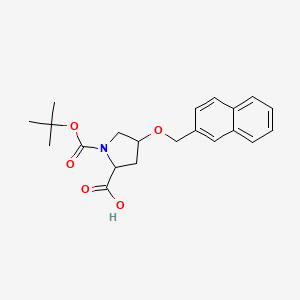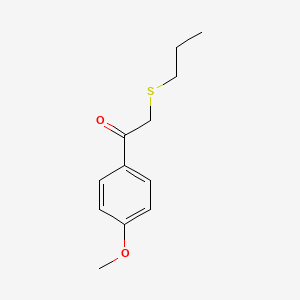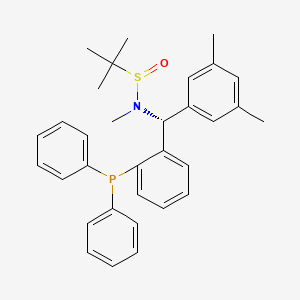![molecular formula C28H39F3N4O10S2 B13648386 N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid](/img/structure/B13648386.png)
N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
INCB 3284 dimesylate is a selective and orally bioavailable human CCR2 antagonist. It inhibits the binding of monocyte chemoattractant protein-1 to human CCR2 with an IC50 of 3.7 nM . This compound is primarily used in research related to acute liver failure and other inflammatory conditions .
Vorbereitungsmethoden
The synthesis of INCB 3284 dimesylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and bioavailability .
Analyse Chemischer Reaktionen
INCB 3284 dimesylate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include strong acids or bases, which facilitate the substitution of specific atoms or groups within the molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
INCB 3284 dimesylate has a wide range of scientific research applications, including:
Chemistry: It is used to study the interactions and binding affinities of CCR2 antagonists.
Biology: The compound is utilized to investigate the role of CCR2 in various biological processes, including chemotaxis and intracellular signaling.
Wirkmechanismus
INCB 3284 dimesylate exerts its effects by selectively inhibiting the CCR2 receptor. This inhibition prevents the binding of monocyte chemoattractant protein-1 to CCR2, thereby blocking the downstream signaling pathways involved in inflammation and chemotaxis. The compound also reduces the production of proinflammatory cytokines and diminishes the activity of the G-protein signaling pathway .
Vergleich Mit ähnlichen Verbindungen
INCB 3284 dimesylate is unique due to its high selectivity and potency as a CCR2 antagonist. Similar compounds include:
RS 504393: Another CCR2 antagonist with different binding affinities and bioavailability.
BMS-813160: A CCR2/CCR5 dual antagonist with broader applications in inflammatory diseases.
MK-0812: A CCR2 antagonist with distinct pharmacokinetic properties.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Eigenschaften
Molekularformel |
C28H39F3N4O10S2 |
|---|---|
Molekulargewicht |
712.8 g/mol |
IUPAC-Name |
N-[2-[[1-[4-hydroxy-4-(6-methoxypyridin-3-yl)cyclohexyl]pyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide;methanesulfonic acid |
InChI |
InChI=1S/C26H31F3N4O4.2CH4O3S/c1-37-23-6-5-19(14-30-23)25(36)10-7-21(8-11-25)33-12-9-20(16-33)32-22(34)15-31-24(35)17-3-2-4-18(13-17)26(27,28)29;2*1-5(2,3)4/h2-6,13-14,20-21,36H,7-12,15-16H2,1H3,(H,31,35)(H,32,34);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
PNPNUHKICDECDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC=C(C=C1)C2(CCC(CC2)N3CCC(C3)NC(=O)CNC(=O)C4=CC(=CC=C4)C(F)(F)F)O.CS(=O)(=O)O.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


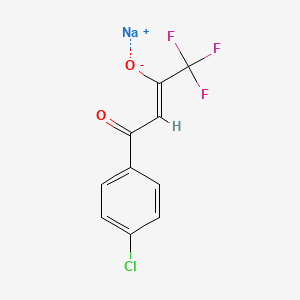
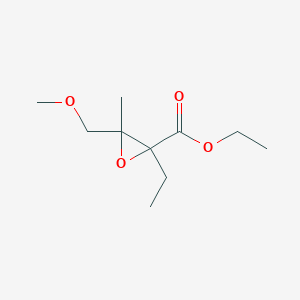
![O-[(4-methylcyclohexyl)methyl]hydroxylamine](/img/structure/B13648318.png)
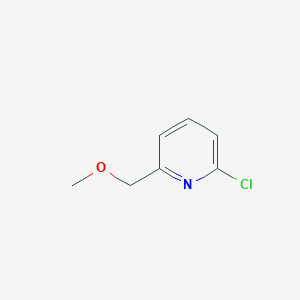
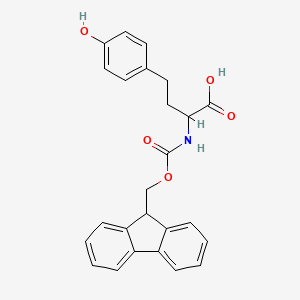

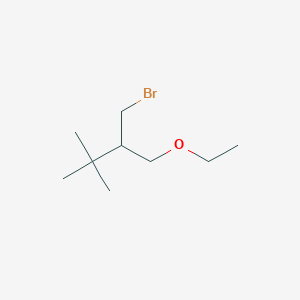
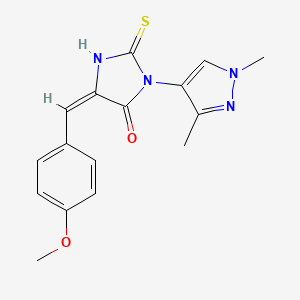
amine hydrochloride](/img/structure/B13648353.png)
